molecular formula C8H7ClN2 B12821211 4-Chloro-6-methyl-1H-benzo[d]imidazole

4-Chloro-6-methyl-1H-benzo[d]imidazole

Cat. No.: B12821211
M. Wt: 166.61 g/mol
InChI Key: JRMVVQXPAZBAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with 4-chloro-3-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as nickel or palladium, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of 4-amino-6-methyl-1H-benzo[d]imidazole.

    Oxidation: Formation of 4-chloro-6-carboxy-1H-benzo[d]imidazole.

    Reduction: Formation of this compound-2-amine.

Scientific Research Applications

4-Chloro-6-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-benzo[d]imidazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    6-Methyl-1H-benzo[d]imidazole: Lacks the chlorine atom, which may influence its chemical properties and applications.

    4,6-Dichloro-1H-benzo[d]imidazole:

Uniqueness

4-Chloro-6-methyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methyl groups on the benzimidazole ring. This combination of substituents enhances its chemical versatility and broadens its range of applications in various fields.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

4-chloro-6-methyl-1H-benzimidazole

InChI

InChI=1S/C8H7ClN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)

InChI Key

JRMVVQXPAZBAIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.